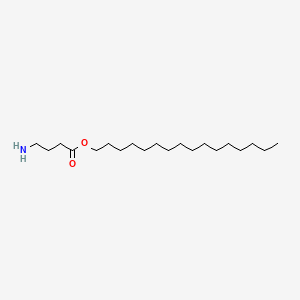
gamma-Aminobutyric acid cetyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Aminobutyric acid cetyl ester, also known as this compound, is a useful research compound. Its molecular formula is C20H41NO2 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Gamma-aminobutyric acid cetyl ester is synthesized through the esterification of GABA with cetyl alcohol. This reaction typically involves the activation of the carboxylic acid group of GABA to facilitate the formation of the ester bond. The resulting compound exhibits improved lipophilicity compared to GABA, which enhances its ability to cross biological membranes, particularly the blood-brain barrier.
Neuropharmacology
Gamma-aminobutyric acid is a primary inhibitory neurotransmitter in the central nervous system. Its esters, including this compound, have been investigated for their neuropharmacological effects:
- Central Nervous System Activity : Studies have shown that this compound can penetrate the blood-brain barrier effectively, leading to significant central nervous system activity. This property is crucial for developing treatments for neurological disorders such as epilepsy and anxiety .
- Anticonvulsant Effects : In animal models, this compound demonstrated anticonvulsant properties comparable to traditional antiepileptic drugs. It was found to reduce seizure frequency and severity in rodent models .
Analgesic Properties
Research indicates that this compound possesses analgesic properties. It has been shown to alleviate pain in various models:
- Pain Relief in Inflammatory Models : In studies involving inflammatory pain models, this compound exhibited significant antinociceptive effects, outperforming conventional analgesics like ibuprofen .
- Mechanism of Action : The analgesic effects are attributed to its ability to modulate GABA receptors and inhibit excitatory neurotransmission in pain pathways .
Treatment of Neurological Disorders
This compound holds promise for treating several neurological conditions:
- Epilepsy : Its anticonvulsant properties suggest potential use in managing epilepsy, particularly in patients who do not respond well to existing medications .
- Anxiety Disorders : Given its action on GABA receptors, it may also be beneficial in treating anxiety disorders by enhancing inhibitory neurotransmission .
Pain Management
The compound's analgesic properties provide a basis for its use in pain management therapies:
- Chronic Pain Conditions : this compound could be explored as a treatment option for chronic pain conditions where conventional analgesics fail to provide adequate relief .
Data Tables
The following tables summarize key findings related to this compound:
Eigenschaften
CAS-Nummer |
34562-99-7 |
|---|---|
Molekularformel |
C20H41NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
hexadecyl 4-aminobutanoate |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-20(22)17-16-18-21/h2-19,21H2,1H3 |
InChI-Schlüssel |
FQZPXSRKCOWUEI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCN |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCN |
Key on ui other cas no. |
34562-99-7 |
Synonyme |
cetyl GABA GABA cetyl ester gamma-aminobutyric acid cetyl ester gamma-aminobutyric acid cetyl ester hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















